molecular formula C15H9BrClN B13754355 7-Bromo-4-chloro-2-phenylquinoline CAS No. 1189105-75-6

7-Bromo-4-chloro-2-phenylquinoline

Katalognummer: B13754355
CAS-Nummer: 1189105-75-6
Molekulargewicht: 318.59 g/mol
InChI-Schlüssel: UWUFGILCONHNRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-chloro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further functionalization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline with bromine in the presence of a catalyst. Another method includes the use of 2-phenylquinoline as a starting material, which undergoes bromination and chlorination reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4-chloro-2-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-chloro-2-phenylquinoline has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to altered cellular signaling and responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-4-chloro-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

1189105-75-6

Molekularformel

C15H9BrClN

Molekulargewicht

318.59 g/mol

IUPAC-Name

7-bromo-4-chloro-2-phenylquinoline

InChI

InChI=1S/C15H9BrClN/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H

InChI-Schlüssel

UWUFGILCONHNRA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.